B52 protein - 143295-85-6

B52 protein

Catalog Number: EVT-1518469
CAS Number: 143295-85-6
Molecular Formula: C9H9NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

B52 is encoded by a gene located on the Drosophila chromosome that is highly transcribed and associated with chromosomal puffs, which are regions of active transcription. This protein is classified under the category of splicing factors due to its role in the spliceosome, a large RNA-protein complex responsible for pre-mRNA splicing . B52's structural characteristics include two RNA recognition motifs and a long domain rich in serine and arginine residues, typical of many splicing factors .

Synthesis Analysis

Methods and Technical Details

B52 can be synthesized using recombinant DNA technology. The gene encoding B52 can be cloned into expression vectors suitable for Escherichia coli or other host systems. Once expressed, the protein can be purified using affinity chromatography techniques. For example, a glutathione S-transferase fusion protein can be created to facilitate purification through affinity binding .

In laboratory settings, B52 protein synthesis can also be studied through in vitro transcription and translation systems that allow researchers to observe its functional properties and interactions with RNA substrates.

Molecular Structure Analysis

Structure and Data

The protein structure can be divided into three distinct regions:

  1. N-terminal region: Contains RNA-binding motifs.
  2. Central region: Rich in serine and arginine residues.
  3. C-terminal region: Less characterized but important for function .
Chemical Reactions Analysis

Reactions and Technical Details

B52 participates in several biochemical reactions primarily related to RNA processing. In the context of splicing, B52 interacts with other spliceosomal components to facilitate the removal of introns from pre-mRNA. This process involves several steps:

  • Recognition of splice sites: B52 binds to specific sequences at the exon-intron boundaries.
  • Formation of spliceosome complexes: B52 aids in assembling spliceosomal components around the pre-mRNA.
  • Catalysis of splicing reactions: The protein contributes to the catalytic activity required to excise introns and ligate exons .

Additionally, recent studies have shown that B52 also interacts with DNA topoisomerase I, suggesting a role in managing DNA topology during transcription .

Mechanism of Action

Process and Data

The mechanism by which B52 functions involves several key processes:

  1. Binding to pre-mRNA: B52 recognizes and binds to specific RNA sequences through its RRMs.
  2. Recruitment of spliceosomal components: It facilitates the recruitment of other proteins necessary for spliceosome assembly.
  3. Coordination with transcription machinery: Evidence suggests that B52 interacts with RNA polymerase II at active transcription sites, influencing both transcription and splicing processes .

Data indicate that B52's hyper-phosphorylation may modulate its activity and interactions with other proteins involved in splicing and transcription regulation .

Physical and Chemical Properties Analysis

Physical Properties

B52 exhibits several notable physical properties:

  • Solubility: The solubility of B52 in aqueous solutions is influenced by its amino acid composition, particularly the presence of polar serine and arginine residues.
  • Stability: The protein's stability can vary based on environmental conditions such as pH and ionic strength.

Chemical Properties

In terms of chemical properties:

  • Amphoteric nature: As a protein composed of amino acids, B52 can act as both an acid and a base depending on the surrounding environment.
  • Post-translational modifications: Phosphorylation plays a significant role in modulating its function and interactions with other molecules .
Applications

Scientific Uses

B52 has several important applications in scientific research:

  • Molecular biology studies: Its role as a splicing factor makes it a valuable tool for understanding RNA processing mechanisms.
  • Developmental biology: Research involving B52 provides insights into gene regulation during Drosophila development.
  • Potential therapeutic targets: Understanding B52's functions may lead to new strategies for manipulating gene expression or treating diseases related to splicing defects .
Molecular Characterization of B52 Protein

Structural Domains & Motifs

The B52 protein (also known as SRp55 in mammals) is a member of the serine/arginine-rich (SR) protein family, characterized by a conserved modular architecture. It comprises two RNA recognition motifs (RRMs) at the N-terminus and a C-terminal arginine-serine-rich (RS) domain [3] [10]. The RRMs adopt a β-α-β-β-α-β fold that facilitates sequence-specific RNA binding, while the RS domain contains multiple repeating arginine-serine dipeptides that mediate protein-protein interactions and subcellular trafficking [3] [10]. Structural analyses reveal that unphosphorylated RS domains form helical structures, which transition to extended "claw-like" conformations upon phosphorylation, enabling dynamic interactions with splicing machinery components [10]. The protein has a molecular weight of approximately 52 kDa, consistent with its nomenclature [5].

Table 1: Key Structural Domains of B52 Protein

DomainPositionAmino Acid FeaturesPrimary Function
RRM1N-terminalβ-α-β-β-α-β foldHigh-affinity RNA binding
RRM2 (RRMH)CentralWeaker RNA affinityRNA binding cooperativity
RS DomainC-terminalRepeating RS dipeptidesProtein-protein interactions, nuclear shuttling

Homology with Human SR Proteins (e.g., ASF/SF2, SRp55)

B52 is the Drosophila melanogaster ortholog of human SRp55 (SRSF6) and shares significant functional and sequence homology with mammalian SR proteins, particularly ASF/SF2 (SRSF1) [3] [10]. The RRM domains of B52 exhibit >70% sequence similarity with human SRp55, especially in the conserved RNP-1 and RNP-2 motifs essential for RNA binding [3] [6]. Functional conservation is evident in rescue experiments where human SRp55 complements B52-deficient Drosophila cells, restoring constitutive splicing activity [3] [6]. Like ASF/SF2, B52 regulates alternative splice site selection in a concentration-dependent manner, highlighting conserved roles in splicing regulation across metazoans [5] [10]. Notably, SR proteins are absent in unicellular organisms, suggesting their evolution coincided with increased splicing complexity in multicellular eukaryotes [10].

RNA Recognition Motifs (RRMs) & Arginine-Serine (RS) Domains

The RRMs of B52 confer sequence-specific RNA binding, preferentially recognizing hairpin loop structures in target RNAs. SELEX (Systematic Evolution of Ligands by Exponential Enrichment) experiments identified a consensus B52-binding motif forming a 20-nucleotide hairpin, which is essential for its splicing regulatory function [2]. Both RRM1 and RRM2 are required for high-affinity RNA binding, while the RS domain is dispensable for this activity [2]. The RS domain orchestrates protein-protein interactions with spliceosomal components like U1-70K and U2AF35, facilitating spliceosome assembly [3] [10]. It also contains nuclear localization signals (NLS) regulated by phosphorylation: phosphorylated RS domains promote nuclear retention, while dephosphorylation enables cytoplasmic shuttling [10] [12]. This dual functionality integrates B52 into transcriptional and post-transcriptional gene regulation networks.

Post-Translational Modifications (e.g., Phosphorylation Dynamics)

Reversible phosphorylation of the RS domain is the primary post-translational modification regulating B52 function and localization. Phosphorylation occurs via conserved kinases:

  • SRPK1 (Serine/Arginine Protein Kinase 1): Phosphorylates the N-terminal RS region in the cytoplasm, triggering nuclear import [10].
  • CLK1 (CDC-Like Kinase 1): Completes phosphorylation in the nucleus, releasing B52 from nuclear speckles to sites of active transcription [10].

Phosphorylation dynamics enable rapid cycling between active (phosphorylated) and inactive (dephosphorylated) states, allowing B52 to act as a molecular switch for spliceosome assembly [9] [10]. Dephosphorylation by nuclear phosphatases (e.g., PP1) facilitates B52’s role in mRNA export [10]. Altered phosphorylation states directly impact B52’s splicing activity, as seen in the period gene, where hypophosphorylated B52 reduces splicing efficiency of the thermosensitive dmpi8 intron, increasing mid-day siesta in Drosophila [8]. This regulatory mechanism links cellular signaling pathways to adaptive behavioral responses.

Table 2: Kinases/Phosphatases Regulating B52 Phosphorylation

EnzymeLocalizationTarget SiteFunctional Consequence
SRPK1CytoplasmN-terminal RS dipeptidesNuclear import
CLK1NucleusC-terminal RS dipeptidesRelease from nuclear speckles
PP1/PP2ANucleus/CytoplasmPhosphoserine residuesCytoplasmic shuttling, mRNA export

Table 3: B52 Protein and Its Homologs

OrganismProtein NameGene SymbolKey Functions
Drosophila melanogasterB52Srp55Splicing regulation, mRNA export, genome stability
Homo sapiensSRp55SRSF6Constitutive/alternative splicing, RNA metabolism
Homo sapiensASF/SF2SRSF1Splicing regulation, mRNA export

Properties

CAS Number

143295-85-6

Product Name

B52 protein

Molecular Formula

C9H9NO

Synonyms

B52 protein

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